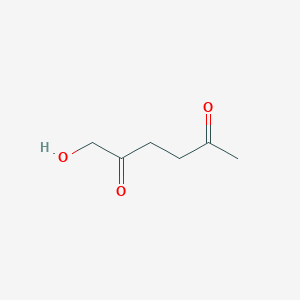

1-Hydroxyhexane-2,5-dione

説明

Significance of Biomass-Derived Platform Chemicals in Green Chemistry

The principles of green chemistry advocate for the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A cornerstone of this initiative is the transition from a fossil fuel-dependent economy to one based on renewable resources. Lignocellulosic biomass, an abundant and non-food-based resource composed mainly of cellulose (B213188), hemicellulose, and lignin, has emerged as a critical renewable carbon reservoir for the production of chemicals. rsc.orgfrontiersin.orgbohrium.com This transition is pivotal for mitigating environmental impacts and reducing the carbon footprint associated with traditional chemical manufacturing. acs.org

Central to the concept of a biomass-based chemical industry are "platform chemicals." These are versatile building block molecules derived from biomass that can be converted into a wide array of value-added products, including biofuels, polymers, solvents, and fine chemicals. frontiersin.orgnih.gov In 2004, the U.S. Department of Energy (DOE) identified a list of key biomass-derived platform chemicals, which was later updated, highlighting molecules like ethanol, furfural, succinic acid, and 5-hydroxymethylfurfural (B1680220) (HMF) as foundational for future biorefineries. nih.gov The utilization of these platform chemicals is instrumental in creating more sustainable and economically viable industrial processes. frontiersin.orgbohrium.com

Role of 5-Hydroxymethylfurfural (HMF) as a Renewable Feedstock

Among the most promising biomass-derived platform chemicals is 5-hydroxymethylfurfural (HMF). researchgate.netbohrium.com HMF is an organic compound derived from the acid-catalyzed dehydration of C6 sugars (hexoses) such as fructose (B13574) and glucose, which are readily available from the hydrolysis of lignocellulosic biomass. nih.govmdpi.comatibt.org Its structure is highly functionalized, featuring a furan (B31954) ring, a hydroxyl group, and an aldehyde group, which makes it an exceptionally versatile chemical intermediate. mdpi.comnih.gov

The reactivity of HMF allows it to be a precursor to a multitude of valuable chemicals that can replace petroleum-derived products. researchgate.netnih.govnih.gov Through processes like oxidation, reduction, and hydrogenation, HMF can be transformed into monomers for polymers (like 2,5-furandicarboxylic acid, a potential replacement for terephthalic acid), biofuels (such as 2,5-dimethylfuran), and various specialty chemicals. nih.govmdpi.com The efficient conversion of biomass into HMF and its subsequent valorization are key research areas in the development of sustainable chemical production pathways. bohrium.comatibt.org

Positioning of 1-Hydroxyhexane-2,5-dione (HHD) as a Key Intermediate in Biomass Valorization

This compound (HHD) is a significant acyclic diketone that emerges from the valorization of HMF. nih.gov It is synthesized through a cascade reaction involving the hydrogenation and subsequent hydrolytic ring-opening of the furan ring of HMF in an aqueous medium. researchgate.netrsc.org This conversion positions HHD as a crucial secondary platform chemical, bridging the gap between the primary furanic platform chemical, HMF, and a range of valuable downstream products. rsc.orgcsic.es

The unique structure of HHD, which contains both a hydroxyl group and two ketone functionalities, enables diverse chemical transformations. csic.es It serves as a key precursor for the synthesis of high-value compounds such as pyrroles (via the Paal-Knorr reaction), cyclopentanone (B42830) derivatives, and various triols. researchgate.netrsc.org For instance, HHD is an important intermediate in the production of 3-methyl-2-cyclopenten-1-one (B1293772) (MCP), a commercial perfume ingredient, offering a greener alternative to traditional synthetic routes that often involve toxic reagents. nih.gov

Extensive research has focused on optimizing the synthesis of HHD from HMF using various catalytic systems. These efforts aim to develop simple, efficient, and durable processes suitable for industrial-scale biomass conversion. nih.gov

Detailed Research Findings on HHD Synthesis

The conversion of HMF to HHD has been accomplished using several catalytic methods, with researchers focusing on achieving high yields and selectivity under sustainable conditions.

Palladium-Based Catalysis: One effective method involves using a commercial palladium on carbon (Pd/C) catalyst in combination with acetic acid in an aqueous solution. nih.gov Studies have systematically investigated the influence of reaction parameters such as temperature, hydrogen pressure, reaction time, and catalyst amount. Under optimized conditions, this system has achieved a 68% yield of HHD with a 98% conversion of HMF, even at high substrate concentrations. nih.gov The primary cause of catalyst deactivation was identified as the resinification of intermediates on the catalyst surface, but its activity could be largely restored by washing with hot tetrahydrofuran. nih.gov

Ruthenium-Based Catalysis: Another highly efficient approach utilizes a ruthenium on carbon (Ru/C) catalyst within an ionic liquid-assisted multiphase system. nottingham.ac.uk This system, composed of water, isooctane, and the ionic liquid methyltrioctylammonium chloride, allows for excellent control of selectivity. At 100°C and 40 bar of H₂, HHD was obtained as the exclusive product (98% selectivity) with an isolated yield of 85% at complete HMF conversion. nottingham.ac.uk A key advantage of this method is the effective segregation of the catalyst in the ionic liquid layer, enabling its reuse for up to six cycles without any loss of activity or selectivity. nottingham.ac.uk

The table below summarizes key data from these research findings.

| Catalytic System | Reaction Conditions | HMF Conversion (%) | HHD Yield (%) | Key Findings |

|---|---|---|---|---|

| Pd/C and Acetic Acid in Water | Temperature, H₂ pressure, and reaction time varied | 98 | 68 | Effective at high HMF concentrations; catalyst deactivation is reversible. nih.gov |

| Ru/C in Water/Isooctane/Ionic Liquid | 100 °C, 40 bar H₂ | 100 | 85 (isolated) | High selectivity (98%); catalyst is easily recycled and reused without loss of activity. nottingham.ac.uk |

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molar Mass | 130.14 g/mol | nih.gov |

| CAS Number | 65313-46-4 | chemicalbook.com |

| Melting Point | 51 °C | chemicalbook.com |

| Boiling Point | 82-85 °C (at 0.5 Torr) | chemicalbook.com |

| Density | 1.090 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

1-hydroxyhexane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(8)2-3-6(9)4-7/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADPHVQSSNJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495935 | |

| Record name | 1-Hydroxyhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65313-46-4 | |

| Record name | 1-Hydroxyhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxyhexane 2,5 Dione

Catalytic Conversion of 5-Hydroxymethylfurfural (B1680220) to 1-Hydroxyhexane-2,5-dione

The conversion of HMF into HHD is a significant process in biorefinery, offering a pathway to valuable chemicals from renewable feedstocks. rsc.orgsioc-journal.cn This transformation is typically conducted in an aqueous phase and requires catalysts that can promote both the reduction of specific functional groups and the cleavage of the furan (B31954) ring. nih.govresearchgate.net

The core of HHD synthesis from HMF lies in a sequence of hydrogenation and hydrolysis steps. nih.gov The furan ring in HMF undergoes a hydrolytic opening, which, combined with hydrogenation, leads to the formation of the linear diketone structure of HHD. nih.gov The efficiency and selectivity of this process are highly dependent on the chosen catalyst and reaction conditions. nottingham.ac.ukacs.org

Several mechanistic pathways for the formation of HHD from HMF have been proposed by different research groups, including those by Descotes, Satsuma, Fu, and Zhang. uni-rostock.de

Descotes Pathway : This early proposed mechanism suggests the hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (DHMF), followed by the hydrolytic ring-opening of DHMF to form HHD. researchgate.net

Satsuma Pathway : This pathway also considers DHMF as a key intermediate. It proposes that the hydrogenation of HMF to DHMF is followed by hydrolysis to yield HHD. researchgate.net

Fu Pathway : Further research has elaborated on these pathways, suggesting alternative intermediates and reaction sequences. uni-rostock.de

Zhang Pathway : Zhang and colleagues proposed two potential pathways. Pathway A involves the rehydration of HMF to a diketone intermediate, which is then selectively hydrogenated. Pathway B, supported by isotopic labeling studies, suggests that direct hydrogenation of the furan ring occurs first, followed by hydrolytic cleavage. uni-rostock.de

These pathways highlight the complexity of the reaction network, which can also lead to the formation of by-products. nih.gov

Heterogeneous catalysts are extensively used for the synthesis of HHD from HMF due to their ease of separation and potential for reuse. nih.govresearchgate.net These catalysts typically consist of metal nanoparticles dispersed on a solid support. nih.govfrontiersin.org

Noble metal catalysts are highly effective for the hydrogenation of HMF and its intermediates. nottingham.ac.uknih.gov

Palladium on Carbon (Pd/C) : Pd/C has been shown to be an effective catalyst for HHD synthesis. In combination with an acid co-catalyst like acetic acid, Pd/C can achieve high yields of HHD from HMF in an aqueous medium. nih.gov For instance, a 68% yield of HHD with 98% HMF conversion has been reported using commercial Pd/C and acetic acid. nih.gov Supported palladium catalysts, such as Pd on MIL-101, have also been developed to work without the need for an acid additive. nih.gov

Platinum on Carbon (Pt/C) : Pt/C was one of the first catalysts reported for this transformation by G. Descotes, achieving a 60% yield of HHD in the presence of oxalic acid. nih.gov

Ruthenium on Carbon (Ru/C) : Ru/C has also been successfully employed, particularly in multiphase systems. nottingham.ac.ukacs.org Using a 5% Ru/C catalyst in a water-isooctane-ionic liquid triphasic system, HHD was obtained with 98% selectivity at complete HMF conversion. nottingham.ac.ukacs.org

Table 1: Performance of Noble Metal Catalysts in HHD Synthesis

| Catalyst | Co-catalyst/System | Temperature (°C) | H₂ Pressure (bar) | HHD Yield (%) | HMF Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/C | Acetic Acid | 120 | 40 | 66 | 93 | nih.gov |

| Pt/C | Oxalic Acid | Not Specified | Not Specified | 60 | Not Specified | nih.gov |

| 5% Ru/C | Water/Isooctane/Ionic Liquid | 100 | 40 | 85 (isolated) | 100 | nottingham.ac.ukacs.org |

To address the high cost of noble metals, research has focused on developing efficient noble-metal-free catalysts. frontiersin.orgnih.gov

Tungsten-Promoted Nickel/Aluminum Oxide (NiWOx/Al2O3) : A tungsten-promoted Ni/Al2O3 catalyst has been developed as a cost-effective alternative for HHD synthesis. frontiersin.orgnih.gov The addition of tungsten introduces strong acid sites, which are crucial for the reaction. A 59% yield of HHD was achieved with a NiWOx/Al2O3 catalyst, a result comparable to those obtained with some noble metal catalysts. frontiersin.org

Nickel Phosphide Nanoparticles (Ni2P) : Ni2P nanoparticles have also been reported as a noble-metal-free catalyst for the conversion of HMF to HHD in water. nih.gov

Table 2: Performance of Noble-Metal-Free Catalysts in HHD Synthesis

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | HHD Yield (%) | Reference |

|---|---|---|---|---|---|

| NiWOx/Al2O3-0.5 | 120 | 4 | 6 | 59 | frontiersin.org |

| Ni2P Nanoparticles | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

Table of Compounds

Direct Conversion of Cellulose into this compound or Related Diketones

The direct conversion of raw biomass, such as cellulose, into valuable platform chemicals like HHD represents a more sustainable and economical approach by eliminating the need for intermediate separation and purification steps. nih.govacs.org

One-Pot Catalytic Systems from Lignocellulosic Biomass

One-pot catalytic systems are being developed to convert lignocellulosic biomass directly into diketones like 2,5-hexanedione (HXD), a related compound to HHD. nih.govacs.org One such system utilizes a combination of aluminum sulfate (Al₂(SO₄)₃) and a palladium on carbon (Pd/C) catalyst. nih.govresearchgate.netacs.org In this process, Al₂(SO₄)₃ catalyzes the initial conversion of cellulose into HMF. nih.govresearchgate.netacs.org Subsequently, the combination of Pd/C and Al₂(SO₄)₃ facilitates the hydrogenolysis of HMF into furanic intermediates like 5-methylfurfuryl alcohol and 2,5-dimethylfuran (DMF). nih.govresearchgate.netacs.org These intermediates are then further transformed into the final diketone product, catalyzed by Al₂(SO₄)₃. nih.govresearchgate.netacs.org This one-pot approach has shown high efficiency, achieving a diketone yield of 80.3% from cellulose. nih.govacs.org

Another pioneering approach involved the use of a ZrW catalyst for the direct conversion of cellulose in an aqueous solution, which produced HXD with a 24% yield. nih.gov A breakthrough was achieved using a one-pot system with hydrochloric acid (HCl) and Pd/C in a water-dichloromethane co-solvent, which yielded 64.2% of HXD from cellulose. acs.orgacs.org

Investigation of Co-Solvent Systems (e.g., H₂O–Tetrahydrofuran)

Co-solvent systems are instrumental in the direct conversion of cellulose. A water-tetrahydrofuran (H₂O-THF) mixture has proven to be an effective reaction medium. nih.govacs.org The ratio of H₂O to THF significantly influences the reactivity of the hydrolytic ring-opening of the furanic intermediates. nih.govacs.org The H₂O-THF system, when used with Al₂(SO₄)₃ and Pd/C catalysts, has successfully converted not only cellulose but also other carbohydrates like glucose and sucrose (B13894) into HXD with high yields. nih.govacs.org The use of co-solvents like H₂O-CH₂Cl₂ has also been reported to be highly effective, with the stability of intermediates like 5-chloromethylfurfural (B124360) in this system being a key factor for the high efficiency. acs.orgacs.org

Intramolecular Cyclization Reactions for Value-Added Chemicals

The presence of both nucleophilic (hydroxyl) and electrophilic (carbonyl) centers within the same molecule makes this compound particularly susceptible to intramolecular reactions, leading to the formation of cyclic compounds. These reactions are a cornerstone of its utility in green chemistry, providing routes to valuable cyclopentanone (B42830) derivatives.

The conversion of this compound to cyclopentanone derivatives is a key transformation, yielding compounds with applications in the flavor, fragrance, and pharmaceutical industries. nih.govuni-rostock.de This process typically involves an intramolecular aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction.

The treatment of this compound with a base catalyst promotes an intramolecular aldol condensation to produce 2-hydroxy-3-methylcyclopent-2-enone (MCP), also known as methylcyclopentenolone. nih.govwikipedia.org This reaction is highly efficient, with some studies reporting yields of over 80%. The C1 hydroxyl group plays a crucial role in directing the cyclization to form MCP. This conversion represents a significant value-addition, as MCP is a naturally occurring flavor component in foods like roasted coffee and maple syrup. uni-rostock.de The synthesis of MCP from biomass-derived HHD offers a more sustainable alternative to traditional synthetic methods that may involve toxic reagents. uni-rostock.de

The reaction is typically carried out under mild conditions and can be influenced by the choice of base and solvent. researchgate.net Quantum calculations and X-ray crystallography have confirmed that the enol form of MCP is highly favored over its diketo tautomer, 3-methylcyclopentane-1,2-dione. wikipedia.org

Table 1: Synthesis of 2-Hydroxy-3-methylcyclopent-2-enone (MCP) from this compound

| Catalyst/Conditions | Yield (%) | Reference |

| Base-promoted intramolecular aldol condensation | >80% | |

| Base-promoted, optimized conditions | 55% (isolated) | researchgate.net |

Following the formation of cyclopentenone derivatives from this compound, further hydrogenation can yield other valuable chemicals. Specifically, the hydrogenation of these intermediates can lead to the production of 3-hydroxymethylcyclopentanone (HCPN) and 3-hydroxymethylcyclopentanol (HCPO). csic.esresearchgate.net These reactions are typically performed in water, which acts as a nucleophilic reagent to facilitate the opening of the furan ring in the precursor to HHD, 5-hydroxymethylfurfural (HMF). csic.esresearchgate.net

The synthesis of HCPN from HMF via HHD has garnered significant interest, with one study reporting an 86% yield using an Au/Nb2O5 catalyst. csic.es HCPN has applications in the fragrance industry and as a precursor for pesticides, polymers, and solvents. csic.es Further hydrogenation of HCPN can produce HCPO. csic.esresearchgate.net

The selectivity of the intramolecular cyclization of 1,5-dicarbonyl compounds, such as this compound, is largely governed by the thermodynamic stability of the resulting ring structures. libretexts.org Intramolecular aldol reactions preferentially form five- and six-membered rings due to their lower ring strain compared to smaller or larger rings. libretexts.org

In the case of this compound, the formation of a five-membered cyclopentenone ring is favored. For a similar compound, 2,5-hexanedione, the intramolecular aldol condensation exclusively yields the five-membered ring product, 3-methyl-2-cyclopentenone. libretexts.org The reversibility of the steps in the aldol condensation mechanism allows for the thermodynamically most stable product to be formed. libretexts.org The presence of the hydroxyl group at the C1 position in this compound directs the condensation to form 2-hydroxy-3-methylcyclopent-2-enone (MCP) under basic conditions, as opposed to the alternative product, 3-(hydroxymethyl)cyclopent-2-en-1-one, which can be formed under acidic conditions. uni-rostock.deresearchgate.net

This pathway allows for the synthesis of compounds like 2-hydroxy-3-methylcyclopent-2-enone (MCP) and 3-hydroxymethylcyclopentanone (HCPN) from a renewable feedstock. nih.govcsic.es The reaction conditions, including the choice of catalyst and solvent, can influence the product distribution. For instance, supported gold nanoparticles have been used to catalyze the ring-rearrangement of HMF to a cyclopentanone derivative. acs.org The use of different catalytic systems, such as iridium and ruthenium complexes, has also been explored for the conversion of HMF to MCP via the HHD intermediate. researchgate.net

Formation of Cyclopentanone Derivatives from this compound

Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, particularly pyrroles. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a highly efficient method for this transformation. uni-rostock.de

The reaction of HHD with primary amines to form N-substituted pyrroles has been shown to proceed with very high yields, often exceeding 99%, within 20 hours. Notably, this reaction can be performed without a catalyst under moderate conditions, qualifying it as a "click reaction" due to its high efficiency and mild reaction conditions. uni-rostock.de The presence of the hydroxyl group in HHD enhances its reactivity in the Paal-Knorr synthesis compared to non-hydroxylated or phenyl-substituted diketones. This efficient and green method provides access to a wide range of N-substituted pyrroles, which are important structural motifs in pharmaceuticals and agrochemicals. rsc.org

Formation of Polyols and Other Oxygenates

The carbonyl and hydroxyl groups of this compound enable its conversion into valuable oxygenated compounds, including polyols like hexanetriols and cyclic ketones.

The full hydrogenation of the two ketone groups in this compound leads to the formation of 1,2,5-hexanetriol (B12658601). This reaction is a significant pathway for producing bio-based triols, which have applications in the formulation of polyols for materials like polyurethanes. The process is typically carried out using heterogeneous catalysts under hydrogen pressure.

Several studies have investigated the optimal conditions for this transformation. Ruthenium on carbon (Ru/C) has been identified as an effective catalyst for the hydrogenation of HHD to 1,2,5-hexanetriol under mild conditions. researchgate.net The reaction parameters, including temperature, hydrogen pressure, and solvent, have been optimized to achieve high yields of the desired triol. researchgate.netresearchgate.net For instance, research has shown that the reaction proceeds efficiently in water at temperatures around 298 K (25°C) and a hydrogen pressure of 4 MPa. researchgate.netresearchgate.net

Table 2: Research Findings on the Hydrogenation of HHD to 1,2,5-Hexanetriol

| Catalyst | Temperature | H₂ Pressure | Solvent | Key Finding | Source |

|---|---|---|---|---|---|

| Ru/C | 298 K (25°C) | 4 MPa | Water | Optimal conditions for high yield of 1,2,5-hexanetriol were investigated. | researchgate.net |

| Ru/C | Varied (e.g., up to 373K) | 4 MPa | Water | The effect of temperature was studied, showing high conversion of HHD. | researchgate.net |

| Not specified | Not specified | Not specified | Not specified | HHD can be fully hydrogenated to form 1,2,5-hexanetriol. |

In addition to hydrogenation, this compound can be converted into other important oxygenated derivatives. A prominent example is its intramolecular aldol condensation to produce 2-hydroxy-3-methylcyclopent-2-enone (MCP). researchgate.netnih.gov This cyclization reaction is typically promoted by a base and transforms the linear HHD molecule into a five-membered ring structure. uni-rostock.de MCP is a valuable compound in its own right, used in the synthesis of fragrances and flavoring agents. It can also be further transformed into other derivatives such as diols and levulinic acid. nih.gov

Advanced Characterization and Analytical Methodologies in 1 Hydroxyhexane 2,5 Dione Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry)

Spectroscopic methods are fundamental to the unequivocal identification and structural analysis of 1-hydroxyhexane-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the molecular structure of HHD. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For instance, in a deuterated chloroform (B151607) solvent, the characteristic signals of HHD are clearly identifiable. rsc.org Comprehensive structural assignment is often achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, which helps in unambiguously identifying and quantifying HHD in complex reaction mixtures. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 4.31 | Singlet | 2H | -CH₂OH | rsc.org |

| 2.82 | Triplet | 2H | -C(O)CH₂- | rsc.org |

| 2.61 | Triplet | 2H | -CH₂C(O)- | rsc.org |

| 2.17 | Singlet | 3H | CH₃C(O)- | rsc.org |

Data recorded in CDCl₃ at 400 MHz.

Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. acs.orgnih.gov It serves as a crucial tool in verifying the identity of reaction products. nih.gov Furthermore, when coupled with gas chromatography (GC-MS), it is used in mechanistic studies; for example, analyzing deuterated HHD ion fragments helps to elucidate the plausible reaction pathways from starting materials like HMF. uni-rostock.de

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography provides the most precise information on the three-dimensional arrangement of atoms in a crystalline solid. While this technique is invaluable in the field, its application has been focused on related compounds and catalysts rather than this compound itself.

Research in this area has utilized X-ray crystallography to:

Confirm the stereochemistry of derivatives, such as HHD-based cyclopentanones.

Determine the structure of catalysts used in HHD synthesis. For example, the solid-state structures of various ruthenium(II) complexes, which are active catalysts for the conversion of furans to diketones like HHD, have been authenticated using single-crystal X-ray diffraction. rsc.orgacs.orgnih.gov

Elucidate the structure of complex reaction products. In one instance, two molecules of a related compound, (3R,4R)-3,4-dihydroxyhexane-2,5-dione, were found to condense into a novel tricyclic acetal, the structure of which was determined by X-ray crystallography. rsc.org

Table 2: Example Crystallographic Data for a Ruthenium Catalyst ([Ru]-1) Used in Furan (B31954) Transformation

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₁₅H₁₄ClN₂Ru | rsc.org |

| Formula weight (g mol⁻¹) | 358.81 | rsc.org |

| Temperature (K) | 150(2) | rsc.org |

| Crystal system | Triclinic | rsc.org |

| Space group | P-1 | rsc.org |

Data for a catalyst used in reactions producing diketones from furans.

Chromatographic Methods for Product Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of this compound from the often complex mixtures generated during biomass conversion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination used for both qualitative and quantitative analysis of HHD and related diketones. nih.govresearchgate.net It allows researchers to monitor the progress of reactions, such as the conversion of HMF to HHD, by separating the components of the reaction mixture and identifying them based on their mass spectra and retention times. frontiersin.orgnih.gov This method is crucial for calculating reaction yield and selectivity, as demonstrated in studies optimizing the synthesis of HHD using catalysts like palladium on carbon (Pd/C). nih.gov

Table 3: Analytical Systems Used for HHD Quantification

| Technique | Instrument Example | Purpose | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Agilent 7890A | Quantitative Analysis | nih.gov |

In-Situ and Operando Spectroscopy for Mechanistic Studies and Reaction Monitoring

To develop more efficient catalysts and processes, a deep understanding of the reaction mechanisms is essential. While much of the current understanding is based on kinetic data, there is a growing emphasis on using in-situ and operando spectroscopic methods to observe the catalytic process in real-time. rsc.org

In-situ Fourier-transform infrared (FTIR) spectroscopy has been applied to characterize catalysts under reaction-relevant conditions. For example, in-situ FTIR spectra of adsorbed pyridine (B92270) have been used to analyze the acid sites on catalysts used in the synthesis of HHD. researchgate.net This information is vital because the acidity of the catalyst can play a crucial role in the reaction pathway, particularly in the isomerization of intermediates. frontiersin.org

The application of advanced techniques like operando EXAFS (Extended X-ray Absorption Fine Structure) and ATR-IR (Attenuated Total Reflection-Infrared) spectroscopy is seen as a promising frontier for clarifying the complex reaction networks involved in HHD formation. rsc.org These methods offer the potential to directly observe catalytically active species and surface structures during the reaction, providing insights that are not accessible through conventional analysis of starting materials and end products alone. rsc.org

Computational and Theoretical Studies on 1 Hydroxyhexane 2,5 Dione Chemistry

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate mechanisms of organic reactions at the molecular level. researchgate.netmdpi.comrsc.org In the context of 1-hydroxyhexane-2,5-dione, which is often synthesized from HMF, DFT calculations can elucidate the complex reaction pathways involved. mdpi.comresearchgate.netresearchgate.net

Investigating Reaction Energetics and Transition States:

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. For the synthesis of this compound, this would involve modeling the hydrogenation and hydrolytic ring-opening of HMF. By calculating the Gibbs free energy of each species along the reaction coordinate, the thermodynamically and kinetically favored pathways can be determined. For instance, DFT studies on similar diketone systems have successfully elucidated the energetics of keto-enol tautomerism, a fundamental process for understanding the reactivity of this compound. researchgate.netruc.dkacs.org

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in this compound Synthesis

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | Adsorption of a reaction intermediate on a catalyst surface. |

| Transition State 1 | +15.2 | Energy barrier for the initial ring-opening step. |

| Intermediate 1 | -5.7 | A more stable, ring-opened intermediate. |

| Transition State 2 | +10.8 | Energy barrier for a subsequent hydrogenation step. |

| Product Complex | -12.4 | The this compound product adsorbed on the catalyst. |

This table is illustrative and based on typical energy profiles from DFT studies of catalytic reactions.

Solvent and Catalyst Effects:

The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for accurately modeling reactions that occur in solution, such as the aqueous-phase synthesis of this compound. researchgate.net Furthermore, DFT can model the interaction of reactants and intermediates with catalyst surfaces, providing insights into how different catalysts can influence reaction rates and selectivities.

Molecular Dynamics Simulations of Catalytic Processes

Molecular dynamics (MD) simulations offer a dynamic perspective on catalytic processes, complementing the static picture provided by DFT. mdpi.comnorthwestern.edu By simulating the motion of atoms over time, MD can reveal the dynamic behavior of this compound and its precursors at the catalyst-solvent interface. mdpi.com

Understanding Catalyst-Substrate Interactions:

MD simulations can be employed to study the adsorption and diffusion of reactant molecules, such as HMF and its hydrogenated intermediates, on catalyst surfaces. mdpi.com This can help in understanding how the substrate orients itself in the active site of a catalyst, a key factor in determining the reaction outcome. For heterogeneous catalysts used in this compound synthesis, MD can model the interactions with the catalyst support and metal nanoparticles.

Simulating Reaction Dynamics:

Reactive force fields, such as ReaxFF, can be used in MD simulations to model chemical reactions, including bond formation and breaking. northwestern.edu This allows for the simulation of the entire catalytic cycle for the conversion of HMF to this compound, providing insights into the time scales of different elementary steps and the dynamic behavior of intermediates.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the structural or property descriptors of a series of compounds with their activity. mdpi.comnih.gov In the context of this compound synthesis, QSAR can be a valuable tool for designing more efficient catalysts.

Developing Predictive Models for Catalyst Performance:

By synthesizing a library of catalysts (e.g., supported metal catalysts with different promoters or ligands) and measuring their performance (e.g., yield and selectivity for this compound), a QSAR model can be developed. The model would use computational descriptors of the catalysts, such as electronic properties (e.g., d-band center of the metal) and steric parameters, to predict their catalytic activity.

Table 2: Example of Descriptors for a QSAR Model in Catalyst Design for this compound Synthesis

| Descriptor | Type | Relevance to Catalysis |

| d-band center | Electronic | Correlates with the strength of adsorbate binding to the metal surface. |

| Adsorption energy of CO | Electronic | A probe for the electronic properties of the catalyst surface. |

| Ligand cone angle | Steric | Describes the steric bulk of ligands in homogeneous catalysts. |

| Surface area of support | Physical | Influences the dispersion of active metal particles. |

This predictive model can then be used to computationally screen a large number of potential catalyst candidates, prioritizing the most promising ones for experimental validation, thereby accelerating the catalyst discovery process. mdpi.com This "fuel-property first" design methodology can be guided by computational techniques to minimize experimental efforts. ornl.gov

Prediction of Novel Reaction Pathways and Derivatives through Computational Chemistry

Computational chemistry offers powerful tools for the in silico exploration of novel chemical reactions and the design of new molecules. nih.gov For this compound, these methods can be used to predict new, more efficient synthetic routes and to design derivatives with desired properties.

Exploring New Synthetic Routes:

Computational reaction path prediction methods can explore the vast landscape of possible chemical transformations starting from a given set of reactants. nih.gov For example, these methods could be applied to identify alternative, more sustainable pathways to this compound from different biomass-derived feedstocks.

Designing Novel Derivatives:

The structural and electronic properties of this compound can be systematically modified in a computational model to design new derivatives. For example, DFT calculations can be used to predict how different functional groups would affect the reactivity of the dione (B5365651) moiety or the hydroxyl group. This allows for the rational design of new molecules based on the this compound scaffold for various applications.

Q & A

Basic Research Questions

Q. What are the standard catalytic methods for synthesizing HHD from 5-hydroxymethylfurfural (HMF)?

- HHD is synthesized via hydrogenation/hydrolytic ring-opening of HMF under aqueous conditions. Heterogeneous catalysts like Pt/C or Pd/C with oxalic acid (15 wt%) at 140°C and 30–70 bar H₂ yield ~60% HHD, though prolonged reaction times reduce selectivity due to over-hydrogenation . Homogeneous catalysts, such as Cp*Ir(III) complexes, achieve higher yields (up to 86%) under milder conditions (120°C, 7 bar H₂) with precise control over pH and temperature . Acidic buffers (pH 2.5) are critical for stabilizing intermediates and preventing side reactions .

Q. What analytical techniques validate HHD formation and purity?

- Gas chromatography (GC) quantifies HHD yield, while ¹³C NMR confirms structural intermediates during the rehydration and ring-opening steps of HMF . Deuterium-labeling studies further elucidate hydrogenation pathways, distinguishing between direct aldehyde reduction and ketone preservation .

Q. How does catalyst choice impact HHD synthesis efficiency?

- Heterogeneous catalysts (e.g., Pt/C) are cost-effective but require high H₂ pressures and acidic additives, risking equipment corrosion . Homogeneous Ir or Ru complexes offer superior selectivity (95% at 130°C) and tolerance to aqueous conditions but face challenges in catalyst recovery and stability under acidic media .

Advanced Research Questions

Q. What mechanistic pathways govern HHD formation from HMF?

- Two proposed pathways exist:

- Pathway A : HMF undergoes rehydration to form a diketone intermediate, followed by selective hydrogenation of the aldehyde group while preserving ketones .

- Pathway B : Direct hydrogenation of the furan ring precedes hydrolytic cleavage, stabilized by Brønsted acids (e.g., oxalic acid) to avoid polymerization .

Isotopic tracing and kinetic studies favor Pathway B under homogeneous catalysis, where Ir complexes selectively activate the furan ring without degrading the carbonyl groups .

Q. How can HHD be utilized to synthesize N-substituted pyrroles?

- HHD serves as a precursor in the Paal-Knorr synthesis of pyrroles. Condensation with primary amines (e.g., aniline) at 80–100°C in ethanol yields N-substituted pyrroles with >85% efficiency. The reaction exploits HHD’s α,β-diketone structure, enabling cyclization via enamine intermediates . Optimization of solvent polarity and amine stoichiometry minimizes by-products like triols .

Q. What strategies mitigate competing by-products (e.g., 1,2,5-hexanetriol) during HHD synthesis?

- By-product formation is minimized by:

- Short reaction times : Prolonged hydrogenation (>6 hours) favors over-reduction to triols .

- pH control : Buffered systems (pH 2.5–3.0) stabilize HHD intermediates, while neutral conditions promote triol formation .

- Catalyst tuning : Ru-MACHO-BH catalysts selectively hydrogenate carbonyl groups without reducing ketones, achieving >90% HHD selectivity .

Q. How do solvent systems influence HHD stability and downstream applications?

- Aqueous systems enhance HHD solubility but risk hydrolysis at elevated temperatures. Biphasic systems (e.g., ionic liquid/water) improve stability by isolating HHD from reactive intermediates . For non-polar downstream reactions (e.g., cyclization to cyclopentanones), HHD is extracted into organic phases (e.g., ethyl acetate) to prevent degradation .

Data Contradictions and Resolution

Q. Conflicting reports on HHD yield under high H₂ pressure: How to reconcile?

- Descotes et al. observed reduced HHD yields (51%) at 70 bar H₂ due to over-hydrogenation, while Xu et al. achieved 95% selectivity at 40 bar using Ru/C . This discrepancy arises from differences in catalyst surface geometry: Ru/C’s lower hydrogenation activity preserves ketones, whereas Pt/C’s high activity promotes full reduction .

Q. Why do homogeneous catalysts outperform heterogeneous ones in some studies?

- Homogeneous Ir(III) complexes enable precise electronic modulation of the metal center, enhancing substrate activation and reducing energy barriers for selective hydrogenation. In contrast, heterogeneous catalysts lack this tunability, leading to broader reactivity .

Methodological Recommendations

Optimizing HHD synthesis for scalability:

- Catalyst immobilization : Heterogenizing Ir complexes on mesoporous silica improves recyclability without sacrificing activity .

- Flow reactors : Continuous systems mitigate degradation by rapidly removing HHD from reactive environments .

Validating HHD-derived products in pharmaceutical synthesis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。